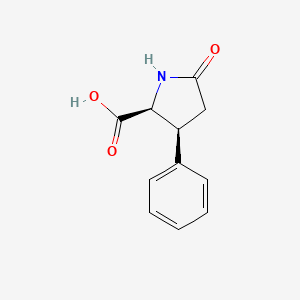
Dysprosium--nickel (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–nickel (3/1) is an intermetallic compound composed of dysprosium and nickel in a 3:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption capabilities, while nickel is a transition metal with excellent catalytic properties and corrosion resistance. The combination of these two elements results in a compound with unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dysprosium–nickel (3/1) typically involves the co-reduction of dysprosium and nickel ions in a molten salt medium. One common method is the electrochemical reduction of dysprosium and nickel ions in a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at a temperature of 823 K. The process involves cyclic and square-wave voltammetry and open circuit chronopotentiometry to achieve the desired intermetallic phase .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/1) often employs high-temperature reduction processes. The elements are combined in a controlled environment, typically in an inert atmosphere to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the intermetallic compound. This method ensures the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium–nickel (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Dysprosium in the compound can react with oxygen to form dysprosium(III) oxide.
Reduction: The compound can be reduced in the presence of strong reducing agents.
Substitution: Dysprosium can be substituted with other rare earth elements in the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas.
Substitution: Other rare earth elements like terbium or holmium under controlled conditions.
Major Products Formed
Oxidation: Dysprosium(III) oxide and nickel oxide.
Reduction: Pure dysprosium and nickel metals.
Substitution: Intermetallic compounds with altered compositions and properties.
Wissenschaftliche Forschungsanwendungen
Dysprosium–nickel (3/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medicine: Investigated for use in targeted drug delivery systems and cancer treatment due to its ability to be directed by magnetic fields.
Wirkmechanismus
The mechanism of action of dysprosium–nickel (3/1) is primarily based on its magnetic and catalytic properties. The compound’s magnetic properties are due to the unpaired electrons in the dysprosium atoms, which interact with external magnetic fields. This makes it useful in applications requiring precise magnetic control. The catalytic properties of the compound are attributed to the nickel atoms, which provide active sites for various chemical reactions, facilitating processes such as hydrogenation and dehydrogenation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dysprosium–iron (3/1): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (3/1): Comparable magnetic properties but with enhanced catalytic activity in certain reactions.
Terbium–nickel (3/1): Similar structure but with different magnetic and catalytic properties due to the presence of terbium instead of dysprosium.
Uniqueness
Dysprosium–nickel (3/1) is unique due to its combination of high magnetic susceptibility and excellent catalytic properties. This makes it particularly valuable in applications that require both magnetic control and catalytic efficiency, such as in advanced manufacturing processes and high-performance magnetic devices .
Eigenschaften
CAS-Nummer |
12159-44-3 |
|---|---|
Molekularformel |
Dy3Ni |
Molekulargewicht |
546.19 g/mol |
IUPAC-Name |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.Ni |
InChI-Schlüssel |
OQLHWWKDUZCZPR-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Dy].[Dy].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



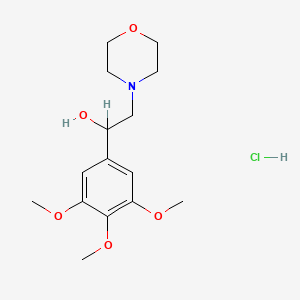
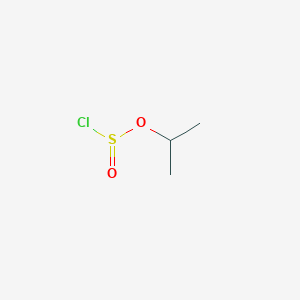
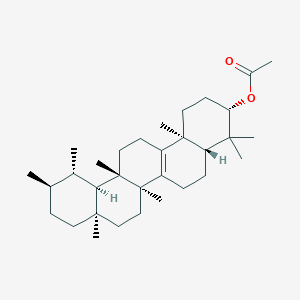
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
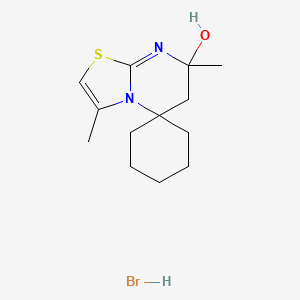
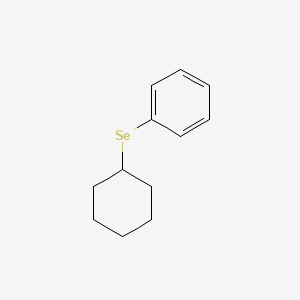
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
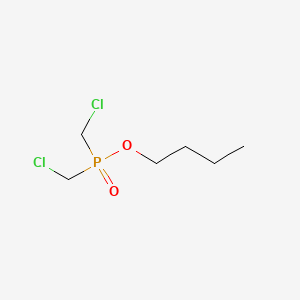
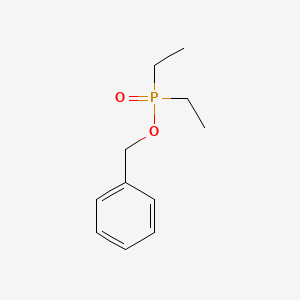
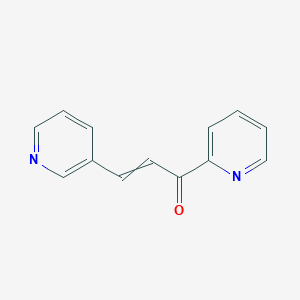
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
